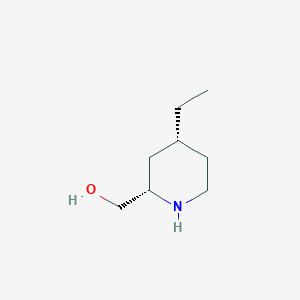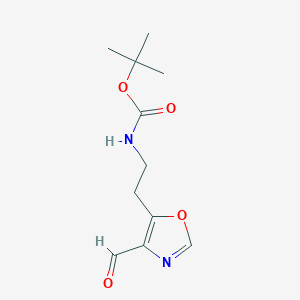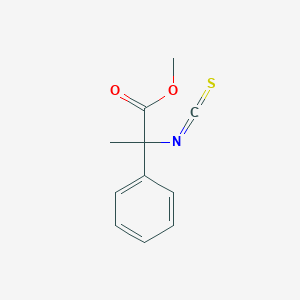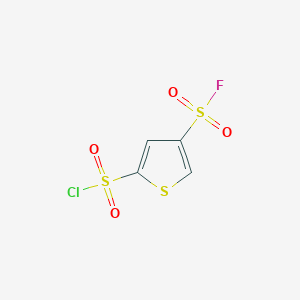
2-(5-Acetyl-2-thienyl)-3-(3-methoxyphenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-Acetyl-2-thienyl)-3-(3-methoxyphenyl)acrylonitrile, also known as 5ATMPA, is a synthetic compound that has been studied for its potential use in scientific research. It was first synthesized in the early 2000s and has since been studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Catalytic Studies
A focused library of acrylonitrile analogues, including compounds similar to 2-(5-Acetyl-2-thienyl)-3-(3-methoxyphenyl)acrylonitrile, was synthesized using a Knoevenagel condensation method. This approach highlighted the eco-friendly synthesis of (Z)-acrylonitrile derivatives, showcasing improvements in synthetic efficiency, purity, and selectivity. The study also explored acetylcholinesterase (AChE) inhibition, where compounds with methoxy groups showed significant inhibitory activity, indicating potential for applications in neurodegenerative disease research (Parveen et al., 2014).
Crystal Structure Analysis
Research into the crystal structure of acrylonitrile derivatives has provided insights into their chemical behavior and potential applications in material science. The study of 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, a compound structurally related to this compound, revealed intricate hydrogen bonding patterns, offering clues to its reactivity and stability (Kavitha et al., 2006).
Environmental and Biological Monitoring
A method for quantifying biomarkers of exposure to acrylonitrile in human urine by LC-MS/MS was developed, enabling the assessment of environmental or occupational exposure. This research is crucial for understanding the health impacts of acrylonitrile derivatives and for developing safety standards (Schettgen et al., 2009).
Electropolymerization and Electrochemical Characterization
Studies on the electropolymerization of acrylate substituted thiophene derivatives, which are structurally related to this compound, have explored their potential in creating electroactive films. Such research indicates the possibility of using these compounds in the development of advanced materials for electronic applications (Lankinen et al., 1999).
Cytotoxicity of Pyrazole Derivatives
Research on the synthesis and cytotoxicity of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which involve reactions with compounds similar to this compound, contributes to the field of medicinal chemistry. These studies aim to discover new bioactive compounds with potential applications in cancer treatment (Hassan et al., 2014).
properties
IUPAC Name |
(E)-2-(5-acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-11(18)15-6-7-16(20-15)13(10-17)8-12-4-3-5-14(9-12)19-2/h3-9H,1-2H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNINFSCCAFFLKK-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=CC2=CC(=CC=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(S1)/C(=C/C2=CC(=CC=C2)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![methyl 1-[4-(aminosulfonyl)phenyl]-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B2891305.png)
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide](/img/structure/B2891306.png)

![2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2891308.png)

